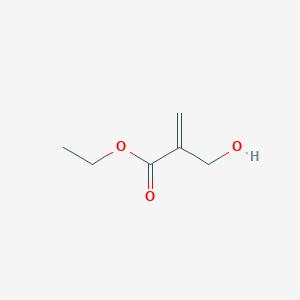

Ethyl 2-(hydroxymethyl)acrylate

Overview

Description

Ethyl 2-(hydroxymethyl)acrylate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both an acrylate group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may interact with biological targets in these contexts.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1068 g/mL at 25 °C . This could potentially influence its bioavailability and distribution in the body.

Result of Action

It is known to be used in the synthesis of aza inhibitors and some potential antitumor agents , suggesting it may have effects in these contexts.

Action Environment

The action of Ethyl 2-(hydroxymethyl)acrylate can be influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions, but it should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of aza inhibitors . Aza inhibitors are a class of compounds that inhibit the activity of certain enzymes, potentially influencing the function of proteins and other biomolecules.

Cellular Effects

Given its role in the synthesis of aza inhibitors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of aza inhibitors , which can interact with biomolecules and potentially influence gene expression.

Metabolic Pathways

Given its role in the synthesis of aza inhibitors , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hydroxymethyl)acrylate can be synthesized through several methods. One common method involves the esterification of 2-(hydroxymethyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The acrylate group can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Ethyl 2-(formylmethyl)acrylate or ethyl 2-(carboxymethyl)acrylate.

Reduction: Ethyl 2-(hydroxymethyl)propanoate.

Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of adhesives, coatings, and resins.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(hydroxymethyl)acrylate

- Ethyl 2-(bromomethyl)acrylate

- 2-Hydroxyethyl methacrylate

Uniqueness

This compound is unique due to the presence of both an acrylate and a hydroxymethyl group, which provides a combination of reactivity that is not commonly found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .

Biological Activity

Ethyl 2-(hydroxymethyl)acrylate (EHMA), with the chemical formula CHO and CAS number 10029-04-6, is a compound of significant interest due to its potential applications in various fields, including biomedicine, materials science, and polymer chemistry. This article provides an overview of its biological activity, synthesizing findings from diverse sources.

- Molecular Weight : 130.14 g/mol

- Boiling Point : Approximately 80 °C

- Density : 1.07 g/cm³ at 20 °C

- Solubility : Very soluble in water (40.3 mg/ml) .

1. Antimicrobial Properties

EHMA has demonstrated notable antimicrobial activity. A study focusing on various acrylate compounds found that EHMA exhibited significant antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Cytotoxicity Studies

Research has indicated that EHMA can exhibit cytotoxic effects on eukaryotic cells. In vitro studies involving human dental pulp mesenchymal stem cells revealed that exposure to EHMA resulted in decreased cell viability and morphological changes indicative of cytotoxicity. The study noted an up-regulation of inflammatory cytokines IL-6 and IL-8, suggesting a potential inflammatory response triggered by the compound .

3. Polymerization and Biocompatibility

EHMA is also utilized in the synthesis of biocompatible polymers. Its polymerization properties make it suitable for creating hydrogels and other materials used in biomedical applications. The high biocompatibility of these polymers is crucial for their use in drug delivery systems and tissue engineering .

Case Study 1: Antimicrobial Efficacy

In a comparative study, EHMA was tested alongside other acrylates for their antimicrobial properties against pathogenic bacteria. Results indicated that EHMA had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Cytotoxic Effects on Stem Cells

A detailed investigation into the effects of EHMA on human dental pulp stem cells showed that concentrations as low as 3 mmol/L led to significant cytotoxicity within 24 hours of exposure. The morphological assessment revealed that treated cells lost their fibroblast-like appearance and exhibited signs of apoptosis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 80 °C |

| Density | 1.07 g/cm³ |

| Solubility | 40.3 mg/ml |

| Cytotoxic Concentration | 3 mmol/L |

Research Findings

- Antimicrobial Activity : EHMA showed promising results against multiple bacterial strains with low MIC values.

- Cytotoxicity : Significant cytotoxic effects were observed in human mesenchymal stem cells, with increased levels of pro-inflammatory cytokines.

- Polymer Applications : The compound's ability to form biocompatible polymers opens avenues for advanced biomedical applications.

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGAXBISYRORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30638-89-2 | |

| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143108 | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10029-04-6 | |

| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl 2-(hydroxymethyl)acrylate incorporated into dental resin formulations?

A1: this compound is utilized in dental resin formulations alongside other monomers like urethane dimethacrylate (UDMA) and polyethylene glycol-extended UDMA (PEG-U) to achieve specific material properties. [, , ] This combination, referred to as UPE resin, aims to balance mechanical strength and hydrophilicity. The inclusion of EHMA contributes to the overall hydrophilicity of the resin. []

Q2: How does the addition of antimicrobial monomers impact the properties of UPE resins containing this compound?

A2: Research indicates that incorporating antimicrobial monomers like those containing quaternary ammonium and trimethoxysilyl functionalities (e.g., AMsil1 and AMsil2) or those with carboxyl groups (e.g., AMadh1 and AMadh2) into UPE resins can influence various properties:

- Hydrophilicity: The addition of these antimicrobial monomers generally makes the UPE resin more hydrophilic. [, ]

- Degree of Vinyl Conversion (DVC): The presence of antimicrobial monomers can lead to a decrease in DVC compared to the UPE resin control, implying potential alterations in the polymerization process. [, ]

Q3: What is the significance of balancing antimicrobial properties and cytotoxicity in dental polymers incorporating this compound?

A3: Achieving a balance between antimicrobial efficacy and minimal cytotoxicity is crucial for the success of dental polymers. While these polymers aim to inhibit the growth of harmful oral bacteria, they must not harm the surrounding oral tissues. Studies have shown that certain antimicrobial monomers, even when incorporated into UPE resins containing this compound, exhibit potent activity against bacteria like Streptococcus mutans while demonstrating minimal toxicity towards human gingival fibroblasts and other cell lines. [, , ] This balance is essential for ensuring the safety and effectiveness of these materials in clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.